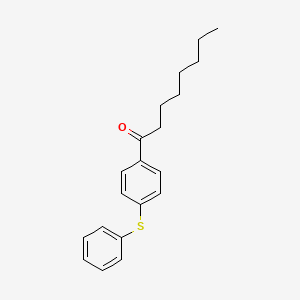
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of a suitable sugar derivative, followed by the introduction of the acetylamino group and the formation of the anhydro structure. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-(aminoiminomethyl)amino-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-
- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-3,4,5-trideoxy-, methyl ester, cyclic 8,9-carbonate
Uniqueness
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- is unique due to its specific structural features, such as the presence of the acetylamino group and the anhydro structure. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NO8 |
|---|---|
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
(2R,3R,4S)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
OROCJNDGXWMTBX-UFGQHTETSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)



![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)




